molecular formula C6H3ClO3 B1340387 2-Oxo-2H-pyran-5-carbonyl chloride CAS No. 23090-18-8

2-Oxo-2H-pyran-5-carbonyl chloride

Cat. No.: B1340387
CAS No.: 23090-18-8
M. Wt: 158.54 g/mol
InChI Key: SFSCMSZFSVPPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2H-pyran-5-carbonyl chloride is an organic compound with the molecular formula C₆H₃ClO₃. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-2H-pyran-5-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-oxo-2H-pyran-5-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-pyran-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-oxo-2H-pyran-5-carboxylic acid.

    Reduction: It can be reduced to form 2-oxo-2H-pyran-5-methanol under specific conditions.

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of this compound from 2-oxo-2H-pyran-5-carboxylic acid.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Water: For hydrolysis reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    2-Oxo-2H-pyran-5-carboxylic Acid: Formed from hydrolysis.

    2-Oxo-2H-pyran-5-methanol: Formed from reduction.

Scientific Research Applications

2-Oxo-2H-pyran-5-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxo-2H-pyran-5-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2H-pyran-5-carboxylic Acid: The parent compound from which 2-oxo-2H-pyran-5-carbonyl chloride is derived.

    2-Oxo-2H-pyran-5-methanol: A reduced form of the compound.

    2-Oxo-2H-pyran-5-carboxamide: An amide derivative.

Uniqueness

This compound is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through substitution reactions highlights its versatility in chemical research and industrial applications.

Properties

IUPAC Name

6-oxopyran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClO3/c7-6(9)4-1-2-5(8)10-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSCMSZFSVPPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541736
Record name 2-Oxo-2H-pyran-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23090-18-8
Record name 2-Oxo-2H-pyran-5-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23090-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2H-pyran-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2H-pyran-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Oxo-2H-pyran-5-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Oxo-2H-pyran-5-carbonyl chloride
Reactant of Route 4
2-Oxo-2H-pyran-5-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
2-Oxo-2H-pyran-5-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
2-Oxo-2H-pyran-5-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.